molecular formula C16H17N5O4 B1206985 N6-Phenyladenosine CAS No. 23589-16-4

N6-Phenyladenosine

Cat. No. B1206985
CAS RN: 23589-16-4
M. Wt: 343.34 g/mol
InChI Key: QVUUUSJUORLECR-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Phenyladenosine is a chemical compound that belongs to the class of adenosine analogs. It has been widely studied for its potential use as a research tool in various scientific fields.

Scientific Research Applications

1. Activity at Human Adenosine Receptors

N6-Phenyladenosine and its derivatives have been studied for their activity at human adenosine receptor subtypes. A series of phenyl-substituted N6-phenyladenosines and N6-phenyl-5′-N-ethylcarboxamidoadenosines were synthesized and tested. They displayed varying levels of activity, particularly at the A2B adenosine receptors, with some derivatives showing more potency than the standard N6-phenyladenosine. This research highlights the potential of N6-phenyladenosine derivatives in modulating adenosine receptor-mediated processes (de Zwart et al., 2000).

2. Discovery of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA

N6-Phenyladenosine-related modifications, such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), have been identified in mammalian mRNA. These modifications are derived from N6-methyladenosine (m6A) through oxidative RNA demethylation, pointing to dynamic modulation of RNA-protein interactions and potential implications in gene expression regulation (Fu et al., 2013).

3. Antitumor Effects on Human Colon Cancer Cells

N6-Isopentenyladenosine (i6A), a variant of N6-phenyladenosine, was found to inhibit proliferation and promote apoptosis in human colon cancer cells. It induced these effects by causing cell cycle arrest and activating apoptotic pathways, suggesting potential therapeutic applications in cancer treatment (Laezza et al., 2009).

4. RNA Modification and Plant Growth

N6-Isopentenyladenosine functions as an RNA modification in cytokines and a subset of tRNAs, influencing plant growth and differentiation. Research into artificial deprenylation of i6A in RNA offers insights into the roles of this modification in RNA biology, potentially impacting studies on plant development (Cheng et al., 2020).

5. Identifying RNA N6-methyladenosine Sites

The identification of RNA N6-methyladenosine (m6A) sites is crucial for understanding its role in various biological processes. Computational models, like iN6-Methyl (5-step), have been developed to detect these sites, highlighting the importance of N6-phenyladenosine-related modifications in RNA methylation and their potential impact on gene expression and other biological functions (Nazari et al., 2019).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-24H,6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUUSJUORLECR-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017208
Record name (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N6-Phenyladenosine

CAS RN

23589-16-4
Record name N(6)-Phenyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Phenyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Phenyladenosine
Reactant of Route 3
Reactant of Route 3
N6-Phenyladenosine
Reactant of Route 4
Reactant of Route 4
N6-Phenyladenosine
Reactant of Route 5
Reactant of Route 5
N6-Phenyladenosine
Reactant of Route 6
Reactant of Route 6
N6-Phenyladenosine

Citations

For This Compound
100
Citations
M de Zwart, M de Groote… - Drug development …, 2000 - Wiley Online Library
… N6-phenyladenosine displayed an EC50 value at A2B receptors of 6.3 µM. Several N6-phenyladenosine derivatives were more active than N6phenyladenosine, while two analogs …
Number of citations: 14 onlinelibrary.wiley.com
MM Kwatra, E Leung, MM Hosey… - Journal of medicinal …, 1987 - ACS Publications
A number of iW-phenyladenosines with various substitutions on the phenyl ring havebeen synthesized and tested for their affinities toward brain Ax and A2 adenosine receptors. …
Number of citations: 20 pubs.acs.org
U Schwabe, T Trost - Naunyn-Schmiedeberg's archives of pharmacology, 1980 - Springer
… the most active adenosine agonists were 2-chloroadenosine and the N6-substituted adenosine derivatives (-)N6-phenylisopropyladenosine-5'-mo nophosphate, N6-phenyladenosine …
Number of citations: 351 link.springer.com
T TROST, U SCHWABE - Molecular pharmacology, 1981 - Citeseer
… adenosine agonists:(-)-N6-phenylisopropyladenosine monophosphate, N6-isobutyladenosine, N6-cyclohexyladenosine, 2-chloroadenosine, 2-fluoroadenosine, N6-phenyladenosine, …
Number of citations: 154 citeseerx.ist.psu.edu
KA Jacobson, J Zimmet, R Schulick, S Barone… - FEBS …, 1987 - Wiley Online Library
Chemically functionalized congeners of N 6 ‐phenyladenosine and 1,3‐dipropyl‐8‐phenylxanthine have been covalently coupled to fatty acids, diglycerides, and a phospholipid. The …
Number of citations: 31 febs.onlinelibrary.wiley.com
KA Jacobson, KL Kirk, W Padgett, JW Daly - FEBS letters, 1985 - Elsevier
… Biotin was coupled to amino congeners of N6-phenyladenosine (agonists) and 1,3-dipropyl8-… the Al-receptor (table 1) albeit slightly reduced relative to the parent N6-phenyladenosine …
Number of citations: 25 www.sciencedirect.com
AW Senft, GW Crabtree - Biochemical Pharmacology, 1977 - Elsevier
… in potency only to N6-phenyladenosine as an inhibitor of the … kinase reaction, N6-phenyladenosine appears to block worm … These effects of N6-phenyladenosine presumably are due to …
Number of citations: 35 www.sciencedirect.com
J Barankiewicz - Purine and Pyrimidine Metabolism in Man X, 2000 - Springer
Adenosine produces a variety of effects through binding to adenosine receptors. It has been found that the adenosine receptors: A1, A2A, A2B and A3, are involved in the …
Number of citations: 5 link.springer.com
F Murray, L Zhang, A Zahno… - The FASEB …, 2009 - Wiley Online Library
Chronic lymphocytic leukemia (CLL), which can be classified as "indolent" or "aggressive", is generally characterized by the accumulation of B‐cells. Increasing the level of cAMP can …
Number of citations: 1 faseb.onlinelibrary.wiley.com
F Murray, RY Suda, O Kwon, X Li… - … Models of Pulmonary …, 2009 - atsjournals.org
Decreased cAMP levels contribute to pulmonary vasoconstriction and vascular remodeling associated with pulmonary arterial hypertension (PAH); drugs that increase cAMP have been …
Number of citations: 6 www.atsjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.